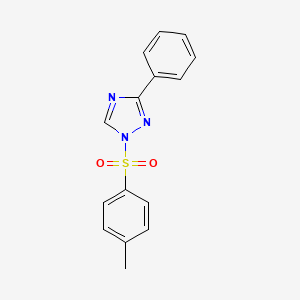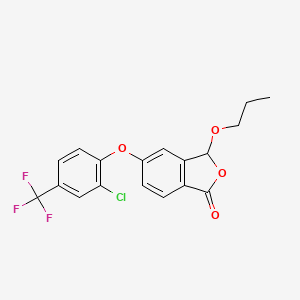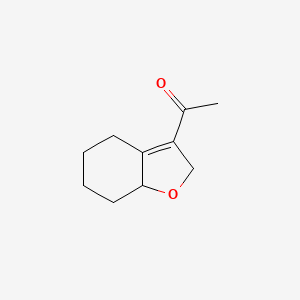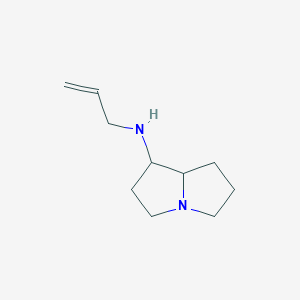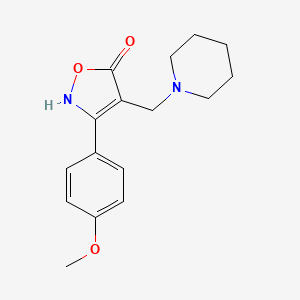![molecular formula C13H14O5 B12885275 1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one CAS No. 143381-66-2](/img/structure/B12885275.png)
1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1,2-Dihydroxypropan-2-yl)-6-hydroxybenzofuran-5-yl)ethanone is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran ring substituted with hydroxy and ethanone groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,2-Dihydroxypropan-2-yl)-6-hydroxybenzofuran-5-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran derivatives with hydroxypropanone under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(1,2-Dihydroxypropan-2-yl)-6-hydroxybenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-(1,2-Dihydroxypropan-2-yl)-6-hydroxybenzofuran-5-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(1,2-Dihydroxypropan-2-yl)-6-hydroxybenzofuran-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds share similar structural features and exhibit diverse biological activities.
Benzene Derivatives: Compounds like benzene derivatives undergo similar electrophilic aromatic substitution reactions.
Uniqueness: 1-(2-(1,2-Dihydroxypropan-2-yl)-6-hydroxybenzofuran-5-yl)ethanone stands out due to its specific substitution pattern on the benzofuran ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
143381-66-2 |
|---|---|
Fórmula molecular |
C13H14O5 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
1-[2-(1,2-dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C13H14O5/c1-7(15)9-3-8-4-12(13(2,17)6-14)18-11(8)5-10(9)16/h3-5,14,16-17H,6H2,1-2H3 |
Clave InChI |
OVWBZLXMMRZUNI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C2C(=C1)C=C(O2)C(C)(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


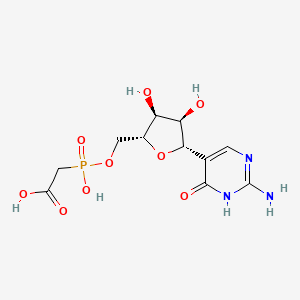
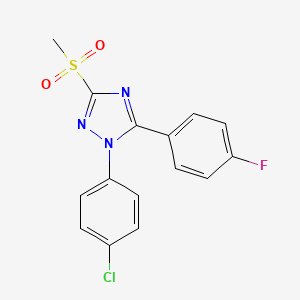
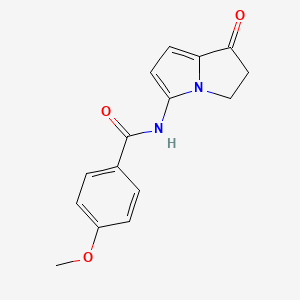

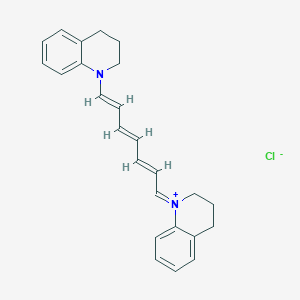
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
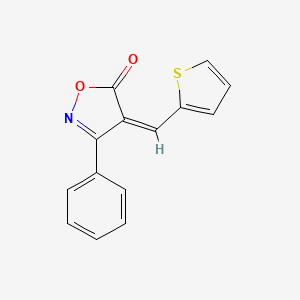
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)

